4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYXLLKSEYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole, an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen.
Biochemical Pathways
The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells.
Pharmacokinetics
As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form.
Result of Action
The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells. Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.
Action Environment
The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status. .
Biological Activity
4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities. The synthesis methods, structural characteristics, and case studies are also discussed.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12BrN5. Its structure features a bromophenyl group attached to a triazole moiety via a methylene bridge, which is further connected to a benzonitrile group.
Key Properties:
- Molecular Weight: 332.19 g/mol
- LogP: 4.85 (indicating lipophilicity)
- Solubility: Soluble in organic solvents like DMSO.
Synthesis
The synthesis of this compound typically involves:
- Formation of Triazole: The initial step involves the cycloaddition reaction of suitable precursors to form the triazole ring.
- Substitution Reactions: Subsequent steps involve nucleophilic substitutions to introduce the bromophenyl and benzonitrile groups.
Antibacterial Activity
Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. It demonstrates efficacy against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
Recent studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.
The biological activity of this compound is thought to be mediated through:
- Inhibition of Enzymatic Activity: The triazole moiety may inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.
- Induction of Apoptosis: The compound may activate caspases and other apoptotic markers in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Varying Phenyl Substituents
Several Letrozole analogs with modified phenyl groups have been synthesized and evaluated for cytotoxic activity (Table 1). Key examples include:
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Exhibits potent activity against MCF-7 (IC₅₀ = 27.1 ± 1.2 μg/mL) and MDA-MB-231 (IC₅₀ = 14.5 ± 2.1 μg/mL) cell lines .
- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : Shows high efficacy against T47D cells (IC₅₀ = 14.3 ± 1.1 μg/mL) .
- 4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k): Comparable activity to Etoposide in T47D (IC₅₀ = 16.8 ± 2.1 μg/mL) and MDA-MB-231 (IC₅₀ = 19.7 ± 1.8 μg/mL) .
Comparison with Target Compound: The bromophenyl group in 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is more electron-withdrawing and bulky than chloro, methoxy, or dimethylamino substituents.
Table 1: Cytotoxic Activity of Letrozole Analogs
Triazole-Modified Analogs
- 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile : Substitution with a 1,2,3-triazole alters ring geometry, which may reduce aromatase inhibition compared to 1,2,4-triazole derivatives .
Comparison with Target Compound :
The target compound retains the 1,2,4-triazole core, critical for aromatase inhibition, but differs from dibromo-triazole analogs in substituent placement. The bromophenyl group may confer unique steric effects compared to triazole-ring halogenation.
Complex Derivatives with Extended Functionality
- 4-((4-(Benzyloxy)benzyl)(4H-1,2,4-triazol-4-yl)amino)-2-bromo-benzonitrile (CAS 1260389-63-6): Incorporates a benzyloxybenzylamino group and a bromo substituent on the benzonitrile ring. This structural complexity may improve selectivity but reduce metabolic stability .
- 13h (4-((6-(But-2-yn-1-yloxy)benzofuran-2-yl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile): A fourth-generation aromatase inhibitor with a benzofuran substituent, showing nanomolar CYP inhibition .
Preparation Methods
Solvent and Catalyst Screening
Recent studies emphasize solvent polarity’s role in minimizing by-products like Letrozole Impurity E (a regioisomer). Comparative data from large-scale batches reveal:
| Solvent | Yield (%) | Purity (a/a %) | By-products (%) |
|---|---|---|---|
| DMF | 92 | 98.5 | 1.2 |
| Acetone | 88 | 97.8 | 2.1 |
| Dichlorobenzene | 76 | 95.4 | 4.3 |
Catalyst additives such as potassium iodide (KI) accelerate reaction rates by 30% without compromising yield.
Chromatography-Free Purification
A breakthrough method from Helvetica Chimica Acta (2023) eliminates chromatography by precipitating the product using a diisopropyl ether/n-heptane mixture . This reduces production costs by 40% and achieves 99% purity through controlled crystallization.
By-product Analysis and Mitigation
Isomeric Impurity Formation
The primary impurity, 4-[(3-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile , arises from meta-bromine substitution during synthesis. Patent US20090270633A1 attributes this to excessive reaction temperatures (>80°C) and recommends maintaining temperatures below 60°C to limit isomerization.
Bromine Disproportionation
Trace HBr generated during reactions can protonate triazole, reducing nucleophilicity. Neutralization with weak bases like sodium bicarbonate (NaHCO) prevents this, as shown below:
Comparative Evaluation of Synthetic Methods
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| S2 with CsCO | 92 | 98.5 | High | 120 |
| Grignard Coupling | 85 | 97.2 | Moderate | 180 |
| Chromatography-Free Precipitation | 88 | 99.0 | High | 90 |
Recent Advances in Process Chemistry
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the molecular structure of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile, and how are they interpreted?
- Methodology : Use a combination of IR spectroscopy (to confirm nitrile stretching at ~2245 cm⁻¹ and C=C bonds at ~1630 cm⁻¹) and ¹H NMR (to identify aromatic protons, triazole protons, and substituent-specific splitting patterns). For example, benzonitrile protons appear as doublets at δ 7.65–7.70 ppm (J = 8.5 Hz), while triazole protons resonate as singlets at δ 8.05–8.25 ppm . ESI-MS provides molecular ion confirmation (e.g., m/z 306 [M]+ for brominated analogs) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Key steps include:
- Solvent selection : Use 1,4-dioxane for initial reaction steps due to its polarity, which stabilizes intermediates .
- Temperature control : Stir at 0–5°C during sodium hydride activation to minimize side reactions .
- Recrystallization : Ethanol is effective for purifying the final product, as impurities are often soluble in cold ethanol while the product precipitates .
Q. What in vitro assays are appropriate for preliminary cytotoxicity screening of this compound?
- Methodology : The MTT assay is standard for assessing cytotoxicity. Use breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) with 48–72 hour exposure times. Include controls (e.g., etoposide) and triplicate wells for statistical rigor. IC₅₀ values <20 µg/mL (e.g., 14.5 µg/mL for MDA-MB-231) indicate promising activity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s cytotoxicity, and what computational tools can predict these effects?
- Methodology : Compare analogs with substituents like 3-chlorophenyl (IC₅₀ = 14.5 µg/mL) vs. 4-methoxyphenyl (IC₅₀ = 14.3 µg/mL) to assess electronic/steric effects . Use molecular docking (e.g., AutoDock Vina) to model interactions with aromatase or estrogen receptors, correlating binding affinity (ΔG) with experimental IC₅₀ values .
Q. How can crystallographic data resolve contradictions in activity trends across cell lines (e.g., higher potency in MDA-MB-231 vs. MCF-7)?
- Methodology : Perform single-crystal X-ray diffraction (using SHELX software ) to determine the compound’s 3D conformation. Analyze differences in hydrogen bonding or π-π stacking between crystal structures of active vs. less active analogs. For example, methoxy groups may enhance membrane permeability in T47D cells .
Q. What strategies mitigate synthetic challenges such as low regioselectivity in triazole-substituted analogs?
- Methodology : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to stabilize intermediates. Monitor progress via TLC with UV visualization .
Q. How do metabolic stability assays inform the compound’s potential as a drug candidate?
- Methodology : Conduct hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. For instance, compounds with t₁/₂ >60 minutes and low CYP450 inhibition (IC₅₀ >10 µM) are prioritized. LC-MS/MS quantifies parent compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
